molecular formula C14H7ClF4O2 B6410024 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261898-95-6

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6410024
CAS No.: 1261898-95-6
M. Wt: 318.65 g/mol
InChI Key: LDQVZORRLPKUIV-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to the benzene ring

Properties

IUPAC Name

4-chloro-2-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-7-4-5-9(13(20)21)10(6-7)8-2-1-3-11(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQVZORRLPKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691833
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-95-6
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of the chloro group to the benzene ring.

    Fluorination: Introduction of the fluoro group using fluorinating agents.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carboxylation: Introduction of the carboxyl group to form the benzoic acid structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro, fluoro, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, or anti-microbial properties.

    Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors to exert its effects. The presence of the chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzoic acid
  • 2-Fluoro-4-trifluoromethylbenzoic acid
  • 4-Chloro-3-trifluoromethylbenzoic acid

Uniqueness

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique combination imparts specific chemical properties such as increased lipophilicity, enhanced metabolic stability, and unique electronic effects, making it valuable for various applications.

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